Cas no 1256803-71-0 (Methyl 6-bromo-4-methoxypicolinate)

Methyl 6-bromo-4-methoxypicolinate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyridine core. The presence of both bromo and methoxy substituents at the 6- and 4-positions, respectively, enhances its reactivity for further derivatization, such as cross-coupling reactions or nucleophilic substitutions. The ester group at the 2-position offers additional flexibility for hydrolysis or transesterification. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocyclic scaffolds. Its well-defined structure and stability under standard conditions make it a reliable building block for targeted synthetic applications.
Methyl 6-bromo-4-methoxypicolinate structure
1256803-71-0 structure
Product Name:Methyl 6-bromo-4-methoxypicolinate
CAS No:1256803-71-0
MF:C8H8BrNO3
MW:246.05802154541
CID:4769689
PubChem ID:129958206
Update Time:2025-06-08

Methyl 6-bromo-4-methoxypicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-bromo-4-methoxypicolinate
    • D80200
    • methyl 6-bromo-4-methoxypyridine-2-carboxylate
    • MFCD18257514
    • AKOS037648591
    • BS-14762
    • CS-0160530
    • Methyl6-bromo-4-methoxypicolinate
    • 1256803-71-0
    • Inchi: 1S/C8H8BrNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3
    • InChI Key: NAPPFFIDYZETPB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C(=O)OC)=N1)OC

Computed Properties

  • Exact Mass: 244.96876g/mol
  • Monoisotopic Mass: 244.96876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 48.4

Methyl 6-bromo-4-methoxypicolinate Pricemore >>

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Additional information on Methyl 6-bromo-4-methoxypicolinate

Methyl 6-bromo-4-methoxypicolinate (CAS No. 1256803-71-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-bromo-4-methoxypicolinate (CAS No. 1256803-71-0) is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its bromo and methoxy substituents on a picolinic acid backbone, serves as a crucial building block in the development of various therapeutic agents. Its unique structural features make it particularly valuable for constructing complex molecular architectures, enabling the synthesis of novel drugs with enhanced pharmacological properties.

The importance of Methyl 6-bromo-4-methoxypicolinate lies in its ability to undergo a wide range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and condensation processes. These reactions are fundamental to the construction of heterocyclic compounds, which are prevalent in many modern pharmaceuticals. The bromine atom, in particular, provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, facilitating the introduction of aryl and vinyl groups into the molecular framework.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, studies have demonstrated its role in the preparation of substituted picolinamides, which exhibit promising biological activities. These derivatives have shown potential in inhibiting various enzymes and receptors, making them attractive candidates for drug development. The methoxy group on the picolinic acid ring also contributes to the compound's reactivity, allowing for further functionalization through oxidation or reduction reactions.

The pharmaceutical industry has leveraged these properties to develop novel therapeutic agents targeting a range of diseases. For example, derivatives of Methyl 6-bromo-4-methoxypicolinate have been investigated for their antimicrobial and anti-inflammatory properties. The bromo substituent enables the facile introduction of additional functional groups, such as carboxylic acids or amides, which can modulate the pharmacokinetic and pharmacodynamic profiles of the final drug product.

In addition to its role in medicinal chemistry, Methyl 6-bromo-4-methoxypicolinate has found applications in materials science and agrochemical research. Its ability to form stable complexes with metals makes it useful in catalytic systems and coordination chemistry. Furthermore, its derivatives have been explored as intermediates in the synthesis of agrochemicals that exhibit enhanced efficacy and environmental compatibility.

The synthesis of Methyl 6-bromo-4-methoxypicolinate typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination and methylation of picolinic acid or its derivatives under controlled conditions. These reactions require precise control over reaction parameters such as temperature, solvent choice, and catalyst selection to ensure high yields and purity.

The growing demand for this compound underscores its significance in synthetic chemistry. Researchers continue to explore new methodologies for its production and functionalization to meet the evolving needs of the pharmaceutical industry. Collaborative efforts between academia and industry are essential to drive innovation and optimize synthetic routes for Methyl 6-bromo-4-methoxypicolinate, ensuring a sustainable supply chain for critical pharmaceutical intermediates.

In conclusion, Methyl 6-bromo-4-methoxypicolinate (CAS No. 1256803-71-0) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex drug molecules with diverse therapeutic applications. As research progresses, this compound will continue to play a pivotal role in the development of next-generation pharmaceuticals that address unmet medical needs.

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